Propan-2-yl 3-bromoundec-2-enoate
Description
Propan-2-yl 3-bromoundec-2-enoate is a brominated unsaturated ester with the molecular formula $ \text{C}{14}\text{H}{25}\text{BrO}_2 $. Its structure features a propan-2-yl ester group, a bromine atom at the C3 position, and an 11-carbon chain with a double bond at the C2 position. This compound is likely utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions, where the bromine atom serves as a reactive site for nucleophilic substitution or metal-catalyzed transformations. The unsaturated enoate moiety may also participate in cycloaddition or hydrogenation reactions, making it valuable in pharmaceutical or materials chemistry .
Properties
CAS No. |
832734-28-8 |
|---|---|
Molecular Formula |
C14H25BrO2 |
Molecular Weight |
305.25 g/mol |
IUPAC Name |
propan-2-yl 3-bromoundec-2-enoate |
InChI |
InChI=1S/C14H25BrO2/c1-4-5-6-7-8-9-10-13(15)11-14(16)17-12(2)3/h11-12H,4-10H2,1-3H3 |
InChI Key |
SIGXRNGLWAYPLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=CC(=O)OC(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-bromoundec-2-enoate can be synthesized through the esterification of 3-bromoundec-2-enoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-bromoundec-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of hydroxyl derivatives or other substituted products.
Reduction Reactions: Formation of the corresponding alcohol.
Oxidation Reactions: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Propan-2-yl 3-bromoundec-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring ester functionalities.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl 3-bromoundec-2-enoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the bromine atom can participate in substitution reactions. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison Based on Ester Substituents
The propan-2-yl ester group in Propan-2-yl 3-bromoundec-2-enoate introduces steric hindrance compared to smaller esters (e.g., methyl or ethyl esters). For example, methyl 3-bromoundec-2-enoate would exhibit higher polarity and solubility in polar solvents due to its smaller ester group. In contrast, the bulky propan-2-yl group reduces solubility but may enhance stability against hydrolysis. Similar trends are observed in Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate (), where the propan-2-yl group contributes to lipophilicity, influencing its applications in organophosphate chemistry .
| Property | This compound | Methyl 3-bromoundec-2-enoate | Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 305.26 | 263.16 | 237.20 |
| Ester Group | Propan-2-yl | Methyl | Propan-2-yl |
| Key Functional Group | Brominated enoate | Brominated enoate | Phosphonamidoate |
| Solubility (Polar Solvents) | Low | Moderate | Low |
Bromine Position and Reactivity
The C3 bromine in this compound contrasts with 2-bromoundec-2-enoate esters, where bromine is adjacent to the double bond. This positional difference alters electrophilic reactivity: C3 bromine may favor elimination or allylic substitution, while C2 bromine could promote conjugate addition. Such distinctions are critical in designing synthetic pathways, as seen in , where brominated intermediates are used to construct heterocycles like oxazoloquinolines .
Chain Length and Lipophilicity
Compared to shorter-chain analogs (e.g., Propan-2-yl 3-bromohex-2-enoate), the 11-carbon chain in this compound significantly enhances lipophilicity. This property is advantageous in membrane-permeable drug candidates or agrochemicals but may complicate purification due to lower crystallinity.
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